3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Overview
Description
3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound belonging to the family of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one typically involves multi-step organic reactions. Commonly, a cycloaddition reaction is utilized to form the heterocyclic core, followed by functionalization steps to introduce the cinnamoyl group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimization of reaction conditions to maximize yield and minimize by-products. The process may involve catalysis, high-pressure systems, and purification steps such as chromatography to achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction reactions can convert the compound into its fully saturated form.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups on the heterocyclic ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, alkyl or aryl groups under appropriate catalysts.
Major Products: The major products of these reactions are typically derivatives with altered functional groups, which can then be further studied for their properties and applications.
Scientific Research Applications
3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one finds use in various scientific research domains:
Chemistry: : As a reagent in the study of reaction mechanisms and synthesis of other complex molecules.
Biology: : For exploring its potential as a bioactive compound, particularly in enzyme inhibition or as a molecular probe.
Medicine: : Investigated for potential therapeutic applications, such as antimicrobial, antifungal, or anti-inflammatory activities.
Industry: : Used in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action of 3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one depends on its specific application:
Molecular Targets: : It may interact with enzymes, receptors, or DNA, influencing biochemical pathways.
Pathways Involved: : In therapeutic contexts, it might inhibit key enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Comparing this compound with others in its class highlights its uniqueness:
3-cinnamoyl-3,4,5,6-tetrahydro-1H-pyrido[1,2-a][1,5]diazocin-8(2H)-one: : Lacks the methano bridge, altering its reactivity and biological activity.
3-benzoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one: : Substitutes cinnamoyl with benzoyl, impacting its chemical properties.
Properties
IUPAC Name |
11-[(E)-3-phenylprop-2-enoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(10-9-15-5-2-1-3-6-15)21-12-16-11-17(14-21)18-7-4-8-20(24)22(18)13-16/h1-10,16-17H,11-14H2/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDMXAOZVANHKY-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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